molecular formula C11H12ClNO B3359701 2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol CAS No. 872675-03-1

2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol

Cat. No.: B3359701
CAS No.: 872675-03-1
M. Wt: 209.67 g/mol
InChI Key: ORORYSXGBOITJZ-UHFFFAOYSA-N
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Description

2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro and methyl substitution on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol typically involves the following steps:

Chemical Reactions Analysis

2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The chloro and methyl substitutions can modulate the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol can be compared with other indole derivatives such as:

    2-(6-chloro-3-methyl-1H-indol-1-yl)ethanol: Similar structure but with different substitution patterns.

    2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid: Contains an acetic acid group instead of an ethanol group.

    6-chloro-2-methylindole: Lacks the ethanol group, making it less polar.

These comparisons highlight the unique structural features and potential biological activities of this compound.

Properties

IUPAC Name

2-(6-chloro-2-methyl-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7-9(4-5-14)10-3-2-8(12)6-11(10)13-7/h2-3,6,13-14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORORYSXGBOITJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469918
Record name 1H-Indole-3-ethanol, 6-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872675-03-1
Record name 1H-Indole-3-ethanol, 6-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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